4,7-Dihydro-1,3-dioxepine

説明

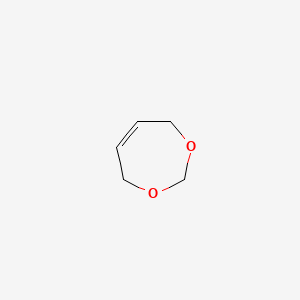

Structure

3D Structure

特性

IUPAC Name |

4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKUAUDFCNFLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202517 | |

| Record name | 1,3-Dioxepin, 4,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-32-3 | |

| Record name | 4,7-Dihydro-1,3-dioxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,3-dioxepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxepin, 4,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4,7-Dihydro-1,3-dioxepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dihydro-1,3-dioxepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Dihydro-1,3-dioxepine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details established synthetic protocols, extensive characterization data, and visual representations of the experimental workflows.

Synthesis of 4,7-Dihydro-1,3-dioxepine

The primary and most direct method for synthesizing 4,7-Dihydro-1,3-dioxepine and its derivatives is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is a classic example of acetal formation, where the diol reacts with a carbonyl compound to form a seven-membered cyclic acetal.[1]

General Reaction Scheme

The fundamental reaction involves the condensation of cis-2-butene-1,4-diol with a carbonyl compound in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

Caption: General synthesis scheme for 4,7-Dihydro-1,3-dioxepine derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis of various 4,7-Dihydro-1,3-dioxepine derivatives are presented below.

Synthesis of 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin [2]

-

Materials:

-

2-ethyl-butanal: 100 grams (1.0 mole)

-

2-butene-1,4-diol: 97 grams (1.1 mole)

-

Cyclohexane: 80 grams

-

p-toluenesulfonic acid monohydrate: 0.2 grams

-

-

Procedure:

-

A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.

-

All reactants are charged into the flask.

-

The mixture is heated to reflux (84° - 99°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 1.2 hours).

-

The reaction mixture is cooled to room temperature.

-

The p-toluenesulfonic acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide.

-

The mixture is then washed with water until neutral.

-

Cyclohexane is removed by distillation.

-

The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin.

-

Synthesis of 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin [3]

-

Materials:

-

5-methyl-2-hexanone: 136 grams (1.2 mole)

-

2-butene-1,4-diol: 88 grams (1.0 mole)

-

Cyclohexane: 160 grams

-

Citric acid: 2 grams

-

Hydroquinone: 0.3 grams

-

-

Procedure:

-

A one-liter flask is equipped with a heating jacket, agitator, and a condenser fitted with a Dean-Stark trap.

-

All reactants are charged into the flask.

-

The mixture is heated to reflux (87°- 97°C) with vigorous agitation until water no longer collects in the Dean-Stark trap (approximately 24 hours).

-

The reaction mixture is cooled to room temperature.

-

The citric acid is neutralized by washing the mixture with a 5% aqueous solution of sodium hydroxide, followed by a water wash.

-

Cyclohexane is removed by distillation.

-

The resulting oil is purified by vacuum distillation to yield 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin.

-

Characterization Data

The characterization of 4,7-Dihydro-1,3-dioxepine and its derivatives relies on a combination of physical property measurements and spectroscopic analysis.

Physical Properties

| Property | cis-4,7-Dihydro-1,3-dioxepin | 4,7-dihydro-2,2-dimethyl-1,3-dioxepin | 4,7-dihydro-2-(3-pentyl)-1,3-dioxepin | 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin |

| CAS Number | 5417-32-3[4] | 1003-83-4[5] | 53338-06-0[6] | |

| Molecular Formula | C5H8O2[4] | C7H12O2[5] | C10H18O2[6] | C10H18O2 |

| Molecular Weight | 100.12 g/mol [4][7] | 128.17 g/mol [5] | 170.25 g/mol | 184.28 g/mol |

| Boiling Point (°C) | 125-127 (lit.)[4] | - | 47 at 1.0 mmHg[2] | 94 at 9.0 mmHg[3] |

| Density (g/mL) | 1.049 at 25°C (lit.)[4] | - | - | - |

| Refractive Index | n20/D 1.457 (lit.)[4] | - | nD20 = 1.457[2] | nD20 = 1.4523[3] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 4,7-Dihydro-1,3-dioxepine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of 4,7-Dihydro-1,3-dioxepine and its derivatives is characterized by the absence of a strong carbonyl (C=O) absorption from the starting aldehyde or ketone and the presence of C-O-C stretching vibrations. The C=C stretching of the double bond typically appears in the range of 1640-1680 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For the parent compound, cis-4,7-Dihydro-1,3-dioxepin, the following signals are expected:

-

¹H NMR: Signals corresponding to the vinyl protons (C=CH), the methylene protons adjacent to the oxygen atoms (O-CH₂), and the acetal proton (O-CH-O) if applicable.

-

¹³C NMR: Resonances for the vinyl carbons, the methylene carbons, and the acetal carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[5] Predicted collision cross-section values for various adducts of cis-4,7-Dihydro-1,3-dioxepin and its isopropyl derivative have been calculated.[9][10]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression.

References

- 1. 2-Propyl-4,7-dihydro-1,3-dioxepine|CAS 4469-34-5 [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. echemi.com [echemi.com]

- 5. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxepin, 2-(1-ethylpropyl)-4,7-dihydro- | C10H18O2 | CID 104472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - Cis-4,7-dihydro-1,3-dioxepin (C5H8O2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 4,7-dihydro-2-isopropyl-1,3-dioxepin (C8H14O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,7-Dihydro-1,3-dioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,7-Dihydro-1,3-dioxepine (CAS No: 5417-32-3), a seven-membered heterocyclic compound containing a cyclic acetal and a carbon-carbon double bond. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who are interested in the synthesis, reactivity, and potential applications of this molecule and its derivatives. The guide summarizes key physical data, details experimental protocols for its synthesis and characteristic reactions, and provides predicted spectral data for its characterization.

Physical and Chemical Properties

4,7-Dihydro-1,3-dioxepine is a colorless liquid at room temperature.[1] Its core structure, featuring both an acetal and an alkene functional group, makes it a versatile intermediate in organic synthesis.[2]

Quantitative Data Summary

The known physical and chemical properties of 4,7-Dihydro-1,3-dioxepine are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1] |

| Boiling Point | 125-127 °C | [1] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.457 | [1] |

| Flash Point | 26 °C (78.8 °F) - closed cup | [1] |

Note: Some sources incorrectly list a melting point of 125-127°C, which is inconsistent with its liquid state at room temperature and likely a data entry error transposing the boiling point.[2]

Solubility

Spectral Data (Predicted)

Detailed experimental spectra for 4,7-Dihydro-1,3-dioxepine are not publicly available. However, based on the functional groups present, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the olefinic protons, the methylene protons adjacent to the oxygen atoms of the acetal, and the methylene protons of the acetal group itself.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic (CH =CH ) | 5.5 - 6.0 | Multiplet |

| Methylene adjacent to ether oxygen (-O-CH₂ -C=) | 4.0 - 4.5 | Multiplet |

| Acetal Methylene (-O-CH₂ -O-) | 4.8 - 5.2 | Singlet |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is expected to display three signals corresponding to the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Olefinic (C =C ) | 125 - 135 |

| Methylene adjacent to ether oxygen (-O-C H₂-C=) | 65 - 75 |

| Acetal Methylene (-O-C H₂-O-) | 90 - 100 |

Predicted Infrared (IR) Spectral Data

The IR spectrum of 4,7-Dihydro-1,3-dioxepine will be characterized by the presence of C-O and C=C stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | 1640 - 1680 | Medium |

| =C-H Stretch (alkene) | 3010 - 3095 | Medium |

| C-O Stretch (ether/acetal) | 1050 - 1150 | Strong |

| C-H Stretch (alkane) | 2850 - 2960 | Medium-Strong |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4,7-Dihydro-1,3-dioxepine and its characteristic chemical transformations. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 4,7-Dihydro-1,3-dioxepine

The most common method for the synthesis of 4,7-dihydro-1,3-dioxepines is the acid-catalyzed acetalization of cis-2-butene-1,4-diol with a suitable carbonyl compound. For the parent compound, paraformaldehyde is a convenient source of formaldehyde.

Reaction Scheme:

Figure 1. Synthesis of 4,7-Dihydro-1,3-dioxepine.

Methodology:

-

To a solution of cis-2-butene-1,4-diol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add paraformaldehyde (1.1 equivalents).

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.

-

Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 4,7-Dihydro-1,3-dioxepine.

Chemical Reactivity and Experimental Protocols

The presence of a carbon-carbon double bond makes 4,7-Dihydro-1,3-dioxepine susceptible to various electrophilic addition reactions. The acetal linkage, on the other hand, can be cleaved under acidic conditions.

The double bond can undergo addition reactions such as halogenation, hydrogenation, and epoxidation.

Figure 2. Key electrophilic addition reactions.

General Protocol for Halogenation (e.g., Bromination):

-

Dissolve 4,7-Dihydro-1,3-dioxepine (1 equivalent) in an inert solvent such as dichloromethane in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete, allow the reaction to warm to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihalogenated product. Further purification can be achieved by chromatography if necessary.

General Protocol for Catalytic Hydrogenation:

-

In a high-pressure reaction vessel, dissolve 4,7-Dihydro-1,3-dioxepine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the hydrogenated product, 1,3-dioxepane.

General Protocol for Epoxidation:

-

Dissolve 4,7-Dihydro-1,3-dioxepine (1 equivalent) in a chlorinated solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1-1.2 equivalents), portion-wise with stirring.

-

Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate or sodium sulfite.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

The seven-membered ring of 4,7-dihydro-1,3-dioxepine possesses some ring strain, making it a candidate for ring-opening polymerization (ROP), typically initiated by cationic initiators.

Figure 3. Cationic ring-opening polymerization workflow.

General Protocol for Cationic Ring-Opening Polymerization:

-

All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Purify the 4,7-Dihydro-1,3-dioxepine monomer by distillation over a suitable drying agent (e.g., calcium hydride) immediately before use.

-

In a flame-dried Schlenk flask, dissolve the purified monomer in a dry, inert solvent such as dichloromethane.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Prepare a stock solution of a cationic initiator, such as a strong protic acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride etherate), in the same dry solvent.

-

Add the initiator solution dropwise to the stirred monomer solution to initiate polymerization.

-

Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

-

Terminate the polymerization by adding a quenching agent, such as a small amount of an amine (e.g., triethylamine) or an alcohol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Safety and Handling

4,7-Dihydro-1,3-dioxepine is a flammable liquid and should be handled with appropriate precautions.[1] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of skin contact, rinse the affected area with water.[2] Store in a tightly closed container in a cool, well-ventilated place.[2]

Conclusion

4,7-Dihydro-1,3-dioxepine is a valuable heterocyclic compound with a unique combination of functional groups that lend themselves to a variety of chemical transformations. This guide has provided a summary of its key physical and chemical properties, along with generalized experimental protocols for its synthesis and characteristic reactions. The information presented herein is intended to serve as a foundational resource for researchers and scientists exploring the chemistry and potential applications of this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its synthetic utility.

References

Spectroscopic Profile of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,7-Dihydro-1,3-dioxepine. The information presented herein includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), compiled to support research and development activities. This document details the experimental protocols for acquiring such data and presents logical workflows for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for cis-4,7-Dihydro-1,3-dioxepine. Due to the limited availability of a complete public dataset for the parent compound, the data presented is primarily for the cis isomer, which is the most commonly cited form.

Table 1: ¹H NMR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not publicly available without registration | - | - |

Note: Access to the full ¹H NMR spectrum and associated peak data on platforms such as SpectraBase may require a subscription or a free account.[1]

Table 2: ¹³C NMR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available without registration | - |

Note: As with ¹H NMR, detailed ¹³C NMR data from comprehensive databases is often behind a paywall or registration.

Table 3: IR Spectroscopic Data of cis-4,7-Dihydro-1,3-dioxepine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak list not publicly available | - | - |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1100 | Strong | C-O stretch (ether) |

Note: The IR data is predicted based on the functional groups present in the molecule. The NIST WebBook contains IR spectra for over 16,000 compounds, which may include 4,7-Dihydro-1,3-dioxepine.[2]

Table 4: Mass Spectrometry Data of 4,7-Dihydro-1,3-dioxepine

The mass spectrum of 4,7-Dihydro-1,3-dioxepine is available on the NIST WebBook.[3][4] The data below represents predicted m/z values for various adducts of cis-4,7-dihydro-1,3-dioxepine.[5]

| m/z | Ion |

| 101.05971 | [M+H]⁺ |

| 123.04165 | [M+Na]⁺ |

| 99.045154 | [M-H]⁻ |

| 118.08625 | [M+NH₄]⁺ |

| 139.01559 | [M+K]⁺ |

| 100.05188 | [M]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as 4,7-Dihydro-1,3-dioxepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of the purified 4,7-Dihydro-1,3-dioxepine in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR provides the relative ratio of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 4,7-Dihydro-1,3-dioxepine, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired by passing an infrared beam through the thin film.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of 4,7-Dihydro-1,3-dioxepine is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizing Spectroscopic Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: General workflow for the synthesis and spectroscopic analysis of 4,7-Dihydro-1,3-dioxepine.

References

Dawn of a Heterocycle: The Early Exploration of the 4,7-Dihydro-1,3-dioxepine Ring System

For researchers, scientists, and professionals in drug development, a deep understanding of foundational heterocyclic chemistry is paramount. This technical guide delves into the nascent stages of the discovery and investigation of the 4,7-Dihydro-1,3-dioxepine ring system, a seven-membered heterocyclic scaffold. We will explore the seminal synthetic methodologies, initial characterization, and the key experimental protocols that laid the groundwork for future applications.

The 4,7-Dihydro-1,3-dioxepine core is a seven-membered ring containing two oxygen atoms at positions 1 and 3, and a double bond between carbons 5 and 6. The initial forays into the synthesis of this heterocyclic system were centered around the acid-catalyzed condensation of cis-2-butene-1,4-diol with various aldehydes and ketones. This method remains a cornerstone for accessing this ring system.

The Genesis: Synthesis via Acetalization

The most direct and historically significant method for the construction of the 4,7-dihydro-1,3-dioxepine ring system is the acid-catalyzed reaction of cis-2-butene-1,4-diol with a suitable carbonyl compound. This reaction is a classic example of acetal formation, where the diol acts as the alcohol component, forming a cyclic acetal with the aldehyde or ketone.

The general reaction scheme can be visualized as follows:

Figure 1. General reaction for the synthesis of 4,7-Dihydro-1,3-dioxepine derivatives.

This straightforward approach allows for the introduction of various substituents at the 2-position of the dioxepine ring by selecting the appropriate aldehyde or ketone.

Key Precursor: cis-2-Butene-1,4-diol

The geometry of the diol precursor is critical for the successful formation of the seven-membered ring. cis-2-Butene-1,4-diol, with its hydroxyl groups positioned on the same side of the double bond, is pre-organized for cyclization. The synthesis of this key diol was historically achieved through the partial hydrogenation of 2-butyne-1,4-diol.

Early Characterization and Physicochemical Properties

Initial studies on the 4,7-dihydro-1,3-dioxepine ring system focused on its fundamental physical and spectroscopic properties. The parent compound, where R1 and R2 are hydrogen, is a liquid at room temperature.

| Property | 4,7-Dihydro-1,3-dioxepine | 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine | Reference(s) |

| Molecular Formula | C₅H₈O₂ | C₇H₁₂O₂ | [1] |

| Molecular Weight | 100.12 g/mol | 128.17 g/mol | [1] |

| Boiling Point | 125-127 °C | - | [1] |

| Density | 1.049 g/mL at 25 °C | - | [1] |

| Refractive Index (n20/D) | 1.457 | - | [1] |

Table 1. Physical Properties of Early 4,7-Dihydro-1,3-dioxepine Derivatives.

Spectroscopic techniques were instrumental in confirming the structure of this novel ring system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the parent 4,7-dihydro-1,3-dioxepine in CDCl₃ typically shows signals for the vinyl protons (C5-H and C6-H) around δ 5.7-5.9 ppm. The methylene protons adjacent to the oxygen atoms (C4-H₂ and C7-H₂) appear at approximately δ 4.1-4.3 ppm, and the methylene protons at the 2-position (C2-H₂) resonate around δ 4.7-4.9 ppm.

-

¹³C NMR: The carbon NMR spectrum provides further evidence for the structure, with the vinyl carbons appearing in the range of δ 128-130 ppm and the carbons bonded to oxygen resonating at higher fields.

Infrared (IR) Spectroscopy:

The IR spectrum of 4,7-dihydro-1,3-dioxepine exhibits characteristic absorption bands. A strong C-O stretching vibration is typically observed in the region of 1050-1150 cm⁻¹. The C=C stretching of the double bond appears around 1650-1675 cm⁻¹, and the vinylic C-H stretching is seen above 3000 cm⁻¹.

Experimental Protocols from Early Studies

The following protocols are representative of the early synthetic methods employed for the preparation of 4,7-dihydro-1,3-dioxepine derivatives.

General Procedure for the Synthesis of 4,7-Dihydro-1,3-dioxepine

Materials:

-

cis-2-Butene-1,4-diol

-

Formaldehyde (as paraformaldehyde or formalin)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of cis-2-butene-1,4-diol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable anhydrous solvent (e.g., benzene) is refluxed.

-

The reaction is monitored for the removal of water, often using a Dean-Stark apparatus.

-

Upon completion of the reaction (as indicated by the cessation of water collection), the reaction mixture is cooled to room temperature.

-

The mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to yield 4,7-dihydro-1,3-dioxepine.

Figure 2. Experimental workflow for the synthesis of 4,7-Dihydro-1,3-dioxepine.

Conclusion

The early investigations into the 4,7-dihydro-1,3-dioxepine ring system established a reliable and straightforward synthetic route via the acid-catalyzed acetalization of cis-2-butene-1,4-diol. The initial characterization through physical and spectroscopic methods provided a solid foundation for understanding the properties of this heterocyclic core. These pioneering studies were crucial in unlocking the potential of this scaffold for further exploration in various fields of chemistry, including medicinal chemistry and materials science. The simplicity of its synthesis and the ability to introduce diverse functionalities have ensured its continued relevance in contemporary chemical research.

References

In-depth Conformational Analysis of 4,7-Dihydro-1,3-dioxepine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine core structure, a seven-membered heterocyclic ring containing two oxygen atoms and a double bond, is a key scaffold in various pharmacologically active molecules. A comprehensive understanding of its conformational preferences is paramount for the rational design and development of novel therapeutics. This technical guide provides a detailed examination of the conformational landscape of 4,7-dihydro-1,3-dioxepine, integrating experimental data from dynamic nuclear magnetic resonance (DNMR) spectroscopy with theoretical insights from computational chemistry.

Conformational Landscape: The Predominance of the Twist-Boat Conformation

The conformational flexibility of the seven-membered ring in 4,7-dihydro-1,3-dioxepine allows for several potential low-energy conformations, primarily the Chair (C) and the Twist-Boat (TB). Extensive experimental studies, most notably the seminal work by St-Amour and St-Jacques, have unequivocally established that the Twist-Boat (TB) conformation is the most stable and predominant form for the parent 4,7-dihydro-1,3-dioxepine molecule in solution.

This preference is attributed to the minimization of torsional strain and unfavorable transannular interactions within the ring system. The Chair conformation, while a possible conformer, is of higher energy and thus less populated. The conformational equilibrium is a dynamic process, with the ring rapidly interconverting between various forms.

Experimental Determination via Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for elucidating the conformational dynamics of flexible molecules like 4,7-dihydro-1,3-dioxepine. By monitoring the changes in NMR spectra as a function of temperature, it is possible to "freeze out" individual conformers at low temperatures and to determine the energy barriers associated with their interconversion.

Experimental Protocol: Low-Temperature NMR Spectroscopy

A detailed experimental protocol for the DNMR analysis of 4,7-dihydro-1,3-dioxepine, based on established methodologies, is as follows:

-

Instrumentation: A high-field NMR spectrometer, typically operating at a proton frequency of 100 MHz or higher, equipped with a variable temperature probe. For carbon-13 NMR, a frequency of 25.16 MHz or higher is utilized.

-

Sample Preparation: The 4,7-dihydro-1,3-dioxepine sample is dissolved in a low-freezing point solvent. Common choices include dichlorofluoromethane (CHF₂Cl) and carbon disulfide (CS₂), which remain liquid at the very low temperatures required for these experiments.

-

Temperature Control: The temperature of the NMR probe is carefully lowered in a stepwise manner, often reaching as low as -155°C.

-

Spectral Acquisition: Both ¹H and ¹³C NMR spectra are acquired at each temperature point. The changes in chemical shifts, signal multiplicities, and line shapes are meticulously recorded.

-

Data Analysis: At high temperatures, the rapid conformational interconversion leads to time-averaged NMR signals. As the temperature is lowered, the rate of interconversion slows down. Below the coalescence temperature, the signals for the individual conformers become sharp and distinct, allowing for their individual characterization. The energy barrier for the conformational interconversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites.

The following diagram illustrates the generalized workflow for a DNMR experiment aimed at conformational analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the experimental and theoretical conformational analysis of 4,7-dihydro-1,3-dioxepine.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ) at Low Temperature

| Carbon Atom | Chemical Shift (ppm) in CHF₂Cl at -155°C |

| C2 | Data not available in cited sources |

| C4, C7 | 67.8 |

| C5, C6 | 127.8 |

Note: The observation of single, sharp lines at low temperature for the C4/C7 and C5/C6 carbons is consistent with the presence of a single dominant conformer (the Twist-Boat) or a very rapid equilibrium between equivalent TB forms.

Table 2: Theoretical Conformational Energy and Geometry

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Select Bond Lengths (Å) |

| Twist-Boat | 0.00 (most stable) | Data not available in cited sources | Data not available in cited sources |

| Chair | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

Note: While the Twist-Boat is experimentally determined to be the most stable, precise computational data on the relative energies and geometries are not available in the reviewed literature. Such data would be highly valuable for a more complete understanding.

Conformational Interconversion Pathway

The interconversion between the different conformations of 4,7-dihydro-1,3-dioxepine is a dynamic process that proceeds through various transition states. The primary pathway of interest is the interconversion between the two most likely conformers: the Twist-Boat and the Chair. This process involves changes in the dihedral angles of the ring.

The following diagram provides a logical representation of the conformational equilibrium.

Conclusion and Future Directions

The conformational analysis of 4,7-dihydro-1,3-dioxepine reveals a clear preference for the Twist-Boat conformation in solution, as robustly demonstrated by dynamic NMR spectroscopy. This fundamental understanding is crucial for medicinal chemists and drug designers, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

While the experimental evidence provides a strong foundation, there remains a need for detailed computational studies to quantify the precise geometric parameters (bond lengths, dihedral angles) and the relative energies of the various conformers and the transition states connecting them. Such theoretical data would complement the existing experimental findings and provide a more complete and nuanced picture of the conformational landscape of this important heterocyclic system. This integrated approach will undoubtedly facilitate the future design of more potent and selective drug candidates based on the 4,7-dihydro-1,3-dioxepine scaffold.

Thermodynamic Stability of 4,7-Dihydro-1,3-dioxepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4,7-dihydro-1,3-dioxepine and its derivatives. This class of seven-membered heterocyclic compounds is of interest in medicinal chemistry and materials science, where conformational preferences and energetic landscapes play a crucial role in determining molecular interactions and reactivity. This document synthesizes available data on the conformational analysis, thermodynamic parameters, and experimental and computational methodologies used to study these molecules. Particular focus is given to the equilibrium between 4,7-dihydro-1,3-dioxepine and its isomeric form, 4,5-dihydro-1,3-dioxepin.

Introduction

The 4,7-dihydro-1,3-dioxepine core is a seven-membered ring system containing two oxygen atoms and a double bond. The flexibility of the seven-membered ring leads to a complex conformational landscape, typically characterized by low-energy chair and twist-boat forms. Understanding the relative thermodynamic stabilities of these conformers and of related isomers is essential for the rational design of molecules with specific biological activities or material properties. The stability is influenced by factors such as steric hindrance, electronic effects of substituents, and stereoelectronic interactions like the anomeric effect. This guide will delve into the quantitative and qualitative aspects of the thermodynamic stability of these derivatives.

Conformational Analysis and Isomeric Equilibrium

The most significant aspect of the thermodynamic stability of 4,7-dihydro-1,3-dioxepine derivatives is their isomerization to the more stable 4,5-dihydro-1,3-dioxepine isomers.

Isomerization Equilibrium

Studies have shown that a thermodynamic equilibrium exists between the 4,7-dihydro-1,3-dioxepin (structured as a vinyl ether) and the 4,5-dihydro-1,3-dioxepin (an allylic ether). Experimental evidence from base-catalyzed chemical equilibration studies in DMSO solution indicates that the 4,5-dihydro isomer is the more thermodynamically stable form across various substitution patterns at the C-2 position.[1]

The logical relationship for this equilibrium is depicted below.

Influence of Substitution

The relative stability of the 4,5-dihydro isomer is affected by substitution at the C-2 position. A single alkyl group at this position enhances the stability of the 4,5-dihydro form. Conversely, the introduction of two alkyl groups at C-2 reduces the stability difference between the two isomers.[1] This suggests that gem-disubstitution introduces destabilizing steric interactions in the otherwise more stable 4,5-dihydro isomer.

Quantitative Thermodynamic Data

While comprehensive experimental data for a wide range of derivatives is limited, some key thermodynamic parameters have been determined.

Thermodynamic Parameters of Isomerization

The isomerization of 4,7-dihydro-1,3-dioxepins to their 4,5-dihydro counterparts has been studied, yielding values for the standard enthalpy (ΔHmΘ) and entropy (ΔSmΘ) of isomerization.[1] The study by Taskinen and Ihalainen revealed that these parameters vary in a non-intuitive manner with the substitution pattern at C-2, pointing to significant substituent-induced conformational changes.[1]

Table 1: Summary of Thermodynamic Trends for Isomerization

| C-2 Substituent(s) | Favored Isomer at Equilibrium | Qualitative Effect on Relative Stability of 4,5-Isomer |

| H, H | 4,5-dihydro-1,3-dioxepin | Baseline |

| Single Alkyl | 4,5-dihydro-1,3-dioxepin | Promoted |

| Two Alkyls | 4,5-dihydro-1,3-dioxepin | Diminished |

Note: This table is based on the qualitative findings reported in the literature.[1] The original study should be consulted for specific quantitative values.

Gas-Phase Heat Capacity

For the parent compound, 4,7-dihydro-1,3-dioxepin, gas-phase thermodynamic properties have been documented. The constant pressure heat capacity (Cp,gas) provides insight into how the molecule's ability to store thermal energy changes with temperature.

Table 2: Constant Pressure Heat Capacity (Cp,gas) of 4,7-Dihydro-1,3-dioxepin

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 117.7 ± 5.0 |

| 300 | 118.29 |

| 400 | 150.85 |

| 500 | 179.87 |

| 600 | 204.23 |

| 700 | 224.48 |

| 800 | 241.43 |

| 900 | 255.74 |

| 1000 | 267.88 |

| 1100 | 278.22 |

| 1200 | 287.07 |

| 1300 | 294.67 |

| 1400 | 301.20 |

| 1500 | 306.86 |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Determining the thermodynamic stability of 4,7-dihydro-1,3-dioxepine derivatives involves a combination of synthesis, equilibration experiments, and analytical techniques.

Synthesis

Substituted 4,7-dihydro-1,3-dioxepine derivatives can be synthesized via several routes. A notable asymmetric synthesis involves a Rh(II)/Sm(III) relay catalytic three-component tandem [4+3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters.[2] This method provides chiral 4,5-dihydro-1,3-dioxepines, which can potentially be isomerized to the 4,7-dihydro form.

Chemical Equilibration

This method is used to determine the relative thermodynamic stabilities of isomers.

Protocol: Base-Catalyzed Equilibration

-

Sample Preparation: A solution of the 4,7-dihydro-1,3-dioxepine derivative (or a mixture of isomers) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Catalyst Addition: A catalytic amount of a strong base (e.g., potassium tert-butoxide) is added to the solution to facilitate the isomerization.

-

Equilibration: The mixture is stirred at a constant temperature until thermodynamic equilibrium is reached. The time required for equilibration must be determined empirically, often by monitoring the isomer ratio over time until it becomes constant.

-

Quenching: The reaction is quenched by neutralizing the base, for instance, by adding a weak acid.

-

Analysis: The ratio of the isomers in the equilibrium mixture is determined using an analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The equilibrium constant (Keq) is calculated from the final isomer ratio. The Gibbs free energy of isomerization (ΔG°) is then determined using the equation ΔG° = -RT ln(Keq). By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

Conformational Analysis by Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like 4,7-dihydro-1,3-dioxepines. By monitoring the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers (ΔG‡) for conformational processes such as ring inversion.

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides valuable insights into the thermodynamic stability of 4,7-dihydro-1,3-dioxepine derivatives.

Methods

-

Density Functional Theory (DFT): DFT is a widely used method for calculating the geometries and relative energies of different conformers (e.g., chair vs. twist-boat) and isomers.

-

Ab initio methods: High-level ab initio calculations can provide more accurate energy values, which are useful for benchmarking DFT results.

-

Molecular Mechanics (MM): Force-field based methods are suitable for exploring the conformational space of larger derivatives, although they are generally less accurate than quantum mechanical methods for energy calculations.

Applications

Computational studies can be used to:

-

Predict the most stable conformers of a given derivative.

-

Calculate the relative Gibbs free energies, enthalpies, and entropies of different conformers and isomers.

-

Determine the energy barriers for conformational interconversions.

-

Rationalize the effects of different substituents on thermodynamic stability.

Signaling Pathways and Biological Relevance

Currently, there is limited information in the public domain specifically detailing the involvement of 4,7-dihydro-1,3-dioxepine derivatives in defined signaling pathways. However, the inclusion of seven-membered heterocyclic motifs in various biologically active molecules suggests their potential as scaffolds in drug discovery. Their thermodynamic and conformational properties are critical, as the three-dimensional shape of a molecule governs its ability to bind to biological targets such as enzymes and receptors. The stability of a particular conformation can determine the potency and selectivity of a drug candidate.

Conclusion

The thermodynamic stability of 4,7-dihydro-1,3-dioxepine derivatives is primarily governed by their isomerization to the more stable 4,5-dihydro isomers. This equilibrium is sensitive to the substitution pattern on the dioxepine ring. While detailed quantitative data remains sparse for a broad range of derivatives, a combination of experimental techniques like chemical equilibration and dynamic NMR, alongside computational methods such as DFT, provides a robust framework for assessing their stability. For researchers in drug development, a thorough understanding of these thermodynamic principles is crucial for designing and optimizing molecules with desired conformational and stability profiles.

References

Structural Elucidation of Novel 4,7-Dihydro-1,3-dioxepine Analogs: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of novel 4,7-dihydro-1,3-dioxepine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the synthetic methodologies, advanced spectroscopic and crystallographic techniques for characterization, and insights into their biological activities. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction

The 4,7-dihydro-1,3-dioxepine scaffold is a seven-membered heterocyclic ring system that has garnered interest in the field of medicinal chemistry due to its versatile structure and potential as a pharmacophore. Analogs of this core structure have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties. The precise determination of the three-dimensional structure and electronic properties of these novel analogs is paramount for understanding their structure-activity relationships (SAR) and for guiding the design of future therapeutic agents. This guide outlines the key experimental and analytical workflows involved in the structural elucidation of this promising class of compounds.

Synthesis of 4,7-Dihydro-1,3-dioxepine Analogs

The synthesis of 4,7-dihydro-1,3-dioxepine analogs is most commonly achieved through the condensation reaction of cis-2-butene-1,4-diol with a variety of aldehydes or ketones. This reaction is typically catalyzed by an acid, leading to the formation of the seven-membered dioxepine ring.

A general synthetic protocol is as follows: To a solution of cis-2-butene-1,4-diol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, is added the desired aldehyde or ketone (1.1 eq). An acid catalyst, for instance, p-toluenesulfonic acid (0.1 eq), is then introduced. The reaction mixture is stirred at room temperature or heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the reaction to completion. Upon completion, the reaction is quenched, and the crude product is purified using column chromatography to yield the pure 4,7-dihydro-1,3-dioxepine analog.

An asymmetric synthesis approach has also been developed to produce chiral 4,5-dihydro-1,3-dioxepines. This method utilizes a bimetallic catalytic system composed of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex to facilitate a tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. This advanced methodology allows for the synthesis of enantiomerically enriched dioxepine derivatives.

Spectroscopic and Crystallographic Characterization

The unequivocal structural elucidation of novel 4,7-dihydro-1,3-dioxepine analogs relies on a combination of modern spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules. For 4,7-dihydro-1,3-dioxepine analogs, a suite of 1D and 2D NMR experiments are employed.

-

¹H NMR: Provides information on the proton environment. Key signals include those for the olefinic protons (H5/H6), the methylene protons adjacent to the oxygen atoms (H4/H7), and the proton at the acetal carbon (H2). The coupling constants between these protons are crucial for confirming the seven-membered ring's conformation.

-

¹³C NMR: Reveals the number and type of carbon atoms. Characteristic chemical shifts are observed for the acetal carbon (C2), the olefinic carbons (C5/C6), and the methylene carbons (C4/C7).

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is instrumental in confirming the overall structure and the position of substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized analogs. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 4,7-dihydro-1,3-dioxepine analogs, characteristic absorption bands include:

-

C-O-C stretching: Strong bands in the region of 1200-1000 cm⁻¹ are indicative of the ether linkages within the dioxepine ring.

-

C=C stretching: A band of variable intensity around 1650 cm⁻¹ corresponds to the olefinic double bond.

-

C-H stretching: Bands for sp² and sp³ hybridized C-H bonds are observed above and below 3000 cm⁻¹, respectively.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[1][2] Obtaining suitable crystals for analysis is a critical step. The crystal structure of a 3,4-dihydro-2H-anthra[1,2-b][3][4]dioxepine-8,13-dione derivative revealed that the dioxepine ring adopts a screw boat conformation.[5] This technique is invaluable for unambiguously determining the stereochemistry and solid-state packing of novel analogs.

Data Presentation: Spectroscopic Data of Representative Analogs

The following tables summarize the characteristic spectroscopic data for a series of synthesized 2-substituted-4,7-dihydro-1,3-dioxepine analogs.

Table 1: ¹H NMR Data (δ, ppm) in CDCl₃

| Analog | H2 | H4/H7 | H5/H6 | Substituent Protons |

| 1a (R=H) | 4.85 (s) | 4.30 (d, J=1.5 Hz) | 5.80 (t, J=1.5 Hz) | - |

| 1b (R=CH₃) | 5.01 (q, J=5.0 Hz) | 4.25 (m) | 5.75 (m) | 1.35 (d, J=5.0 Hz) |

| 1c (R=Ph) | 5.80 (s) | 4.40 (m) | 5.85 (m) | 7.30-7.50 (m) |

| 1d (R=4-NO₂Ph) | 5.90 (s) | 4.45 (m) | 5.90 (m) | 7.65 (d, J=8.5 Hz), 8.25 (d, J=8.5 Hz) |

Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃

| Analog | C2 | C4/C7 | C5/C6 | Substituent Carbons |

| 1a (R=H) | 94.5 | 65.0 | 128.8 | - |

| 1b (R=CH₃) | 101.2 | 64.8 | 128.5 | 21.0 |

| 1c (R=Ph) | 103.5 | 65.2 | 128.6 | 126.0, 128.5, 129.0, 138.0 |

| 1d (R=4-NO₂Ph) | 102.0 | 65.5 | 128.9 | 124.0, 127.0, 145.0, 148.0 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Analog | Molecular Formula | [M+H]⁺ (m/z) | Key IR Bands (cm⁻¹) |

| 1a (R=H) | C₅H₈O₂ | 101.06 | 2920, 1655, 1150, 1050 |

| 1b (R=CH₃) | C₆H₁₀O₂ | 115.08 | 2970, 1660, 1145, 1040 |

| 1c (R=Ph) | C₁₁H₁₂O₂ | 177.09 | 3030, 2925, 1650, 1140, 1035 |

| 1d (R=4-NO₂Ph) | C₁₁H₁₁NO₄ | 222.07 | 3080, 2930, 1655, 1520, 1345, 1135, 1030 |

Biological Activities and Signaling Pathways

While extensive research on the specific biological activities of simple 4,7-dihydro-1,2-dioxepine analogs is still emerging, related dioxepine-containing structures have demonstrated significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A dibenzo[b,e][3][4]dioxepine derivative has been shown to modulate proinflammatory cytokines.[3] This compound effectively inhibited the expression of key rheumatoid arthritis markers such as TNF-α, IL-1β, and IL-6.[3] This suggests that novel 4,7-dihydro-1,3-dioxepine analogs may also exert their anti-inflammatory effects by interfering with the signaling pathways that lead to the production of these inflammatory mediators. The tricyclic antidepressant doxepin, which contains a dibenzo[b,e]oxepine core, has also been reported to have anti-inflammatory effects by suppressing inflammatory cytokines through the PI3K-Akt signaling pathway.[6][7]

Anticancer Activity

Various heterocyclic compounds containing seven-membered rings have been investigated for their anticancer potential.[8][9][10][11] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling cascades. For instance, some anticancer agents can trigger the intrinsic apoptosis pathway by increasing the expression of pro-apoptotic proteins like Bax and activating caspases.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the structural elucidation and preliminary biological evaluation of novel 4,7-dihydro-1,3-dioxepine analogs.

Caption: General workflow for the synthesis and structural characterization.

Caption: Workflow for preliminary biological evaluation of novel analogs.

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

The structural elucidation of novel 4,7-dihydro-1,3-dioxepine analogs is a multi-faceted process that requires a synergistic approach, combining organic synthesis with a suite of advanced analytical techniques. This guide has provided an overview of the key methodologies and workflows involved in this process. The comprehensive characterization of these compounds is essential for building robust structure-activity relationships and for unlocking their full therapeutic potential. Further research into the biological mechanisms of action of this promising class of molecules is warranted and is anticipated to yield valuable insights for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Proinflammatory Cytokines by Parmotrema reticulatum Derived Dioxepine Derivative and Benzoic Methyl Ester in Adjuvant-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2H-anthra[1,2-b][1,4]dioxepine-8,13-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of doxepin hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the central and peripheral effects of doxepin on carrageenan-induced inflammatory paw edema in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations on 4,7-Dihydro-1,3-dioxepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to studying the conformational landscape and physicochemical properties of 4,7-Dihydro-1,3-dioxepine using quantum chemical calculations. Due to a lack of extensive published computational studies on this specific molecule, this document serves as a methodological framework, outlining the necessary steps and theoretical considerations for a rigorous computational analysis. The protocols described herein are based on established quantum chemical methods widely applied to heterocyclic systems and are intended to guide researchers in performing their own investigations. This guide covers the theoretical background, a detailed computational workflow, and standardized data presentation formats, including illustrative tables and diagrams.

Introduction

4,7-Dihydro-1,3-dioxepine is a seven-membered unsaturated heterocyclic compound containing two oxygen atoms. The conformational flexibility of the seven-membered ring makes it a challenging and interesting target for theoretical studies. Understanding the conformational preferences and the energy barriers between different isomers is crucial for elucidating its reactivity, biological activity, and potential applications in drug design and materials science.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the structural and electronic properties of such molecules with high accuracy. This guide outlines a systematic approach to performing these calculations, from initial structure generation to the analysis of thermodynamic properties and vibrational spectra.

Conformational Analysis

The conformational space of 4,7-Dihydro-1,3-dioxepine is expected to be complex. Based on experimental studies of related dioxepine derivatives, the primary low-energy conformations are predicted to be the chair (C) and twist-boat (TB) forms. A thorough computational study should, therefore, focus on locating the minimum energy structures for these and other potential conformers, as well as the transition states that connect them.

The logical relationship for a basic conformational analysis is outlined below.

Recommended Computational Workflow

A robust computational investigation of 4,7-Dihydro-1,3-dioxepine can be structured according to the following workflow. This protocol ensures a systematic exploration of the potential energy surface and the accurate calculation of relevant molecular properties.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments proposed in the workflow.

Geometry Optimization and Frequency Calculations

The initial 3D structures of the chair and twist-boat conformers of 4,7-Dihydro-1,3-dioxepine should be constructed using a molecular modeling program. These initial geometries are then to be optimized using a suitable level of theory.

-

Protocol:

-

Method: Density Functional Theory (DFT) is recommended due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is generally sufficient for initial geometry optimizations.

-

Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Verification: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. A single imaginary frequency indicates a transition state.

-

High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies between conformers, single-point energy calculations should be performed on the optimized geometries using a larger basis set.

-

Protocol:

-

Method: The same functional (e.g., B3LYP) used for optimization should be employed for consistency.

-

Basis Set: A larger, more flexible basis set, such as 6-311+G(d,p), which includes diffuse functions (+) and polarization functions on all atoms, is recommended.

-

Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the single-point energy calculation.

-

Spectroscopic Property Calculations

The optimized and frequency-verified structures can be used to predict spectroscopic properties, which can be valuable for comparison with experimental data.

-

Protocol:

-

Vibrational Spectra: The results of the frequency calculations provide the harmonic vibrational frequencies, which correspond to the peaks in the infrared (IR) and Raman spectra.

-

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations should also be performed at a reliable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Data Presentation

The quantitative results of the quantum chemical calculations should be presented in a clear and structured format to facilitate comparison and analysis. The following tables are provided as templates for data presentation.

Table 1: Calculated Energies and Thermodynamic Properties of 4,7-Dihydro-1,3-dioxepine Conformers (Illustrative Data)

| Conformer | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Chair | [Value] | [Value] | 0.00 | [Value] | [Value] |

| Twist-Boat | [Value] | [Value] | [Value] | [Value] | [Value] |

Table 2: Selected Optimized Geometric Parameters of the Chair Conformer of 4,7-Dihydro-1,3-dioxepine (Illustrative Data)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C1-O2 | [Value] |

| O2-C3 | [Value] |

| C4=C5 | [Value] |

| Bond Angles | |

| C1-O2-C3 | [Value] |

| O2-C3-C4 | [Value] |

| C3-C4=C5 | [Value] |

| Dihedral Angles | |

| C1-O2-C3-C4 | [Value] |

| O2-C3-C4=C5 | [Value] |

Table 3: Calculated Vibrational Frequencies and Assignments for the Chair Conformer of 4,7-Dihydro-1,3-dioxepine (Illustrative Data)

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| [Value] | [Value] | [Value] | C-H stretch |

| [Value] | [Value] | [Value] | C=C stretch |

| [Value] | [Value] | [Value] | C-O stretch |

| [Value] | [Value] | [Value] | Ring deformation |

Conclusion

This technical guide has presented a comprehensive and systematic framework for the quantum chemical investigation of 4,7-Dihydro-1,3-dioxepine. By following the proposed computational workflow, researchers can obtain valuable insights into the conformational preferences, thermodynamic stability, and spectroscopic properties of this molecule. The methodologies and data presentation formats outlined here provide a standardized approach that will facilitate the comparison of results across different studies and contribute to a deeper understanding of the chemical behavior of dioxepine systems. While this guide is based on established theoretical principles, the absence of specific published data for the title compound highlights an opportunity for new and impactful research in this area.

The Chemistry of 4,7-Dihydro-1,3-dioxepine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydro-1,3-dioxepine core is a valuable seven-membered heterocyclic motif that serves as a versatile building block in organic synthesis. Its unique structure, featuring a cyclic acetal and a carbon-carbon double bond, offers multiple sites for chemical modification, making it an important intermediate in the synthesis of a variety of more complex molecules. This guide provides an in-depth review of the synthesis, key reactions, and applications of 4,7-dihydro-1,3-dioxepine and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 4,7-Dihydro-1,3-dioxepine

The construction of the 4,7-dihydro-1,3-dioxepine ring system can be accomplished through several synthetic strategies. The most prevalent methods involve the formation of the seven-membered cyclic acetal from suitable precursors.

Acid-Catalyzed Cyclization

The most direct and common method for synthesizing the 4,7-dihydro-1,3-dioxepine core is the acid-catalyzed cyclization of cis-2-butene-1,4-diol with an aldehyde or a ketone.[1] This reaction is a classic example of acetal formation.[1]

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of the diol.[1] Subsequent intramolecular cyclization with the second hydroxyl group, followed by dehydration, yields the final 4,7-dihydro-1,3-dioxepine product. A variety of acid catalysts can be used, with p-toluenesulfonic acid being a common choice.[1]

Experimental Protocol: Synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine

While a specific detailed protocol for the synthesis of 2-propyl-4,7-dihydro-1,3-dioxepine via this method is not fully detailed in the provided literature, a general procedure can be outlined. The synthesis would conceptually involve the reaction of cis-2-butene-1,4-diol with butanal under acidic conditions.[1] An alternative approach involves the reaction with an orthoester, such as tributyl orthoformate, which can be advantageous for sensitive aldehydes.[1]

Asymmetric Three-Component Tandem [4+3]-Cycloaddition

A highly efficient and enantioselective method for the synthesis of chiral 4,5-dihydro-1,3-dioxepines has been developed using a bimetallic relay catalytic system.[2] This approach involves a tandem ylide formation/[4+3]-cycloaddition reaction of β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates.[2] A combined catalyst system of a rhodium(II) salt (e.g., Rh2Piv4) and a chiral N,N'-dioxide-Sm(III) complex is employed to achieve high yields and excellent enantioselectivities.[2]

The proposed mechanism involves the in situ generation of a carbonyl ylide from the reaction of the rhodium(II) catalyst and the α-diazoacetate.[1][2] This reactive intermediate then undergoes a [4+3]-cycloaddition with the β,γ-unsaturated α-ketoester, which serves as the four-atom component, to form the 4,5-dihydro-1,3-dioxepine ring system.[1] The chiral Lewis acid catalyst accelerates the cycloaddition and controls the stereoselectivity.[2]

Quantitative Data for Asymmetric [4+3]-Cycloaddition

The following table summarizes the results for the synthesis of various chiral 4,5-dihydro-1,3-dioxepines using the Rh(II)/Sm(III) bimetallic catalyst system.

| Entry | β,γ-Unsaturated α-Ketoester | Aldehyde | α-Diazoacetate | Yield (%) | ee (%) |

| 1 | 1a | 2a (Benzaldehyde) | 3a (Ethyl 2-diazo-2-phenylacetate) | 58 | 67 |

| ... | ... | ... | ... | up to 97 | up to 99 |

Note: This table is a representation of the data presented in the source literature. '1a', '2a', and '3a' refer to specific substrates in the original study. The second entry represents the optimized results reported.[2]

Experimental Protocol: General Procedure for Asymmetric [4+3]-Cycloaddition

The reaction is typically carried out at low temperatures (-78 °C to -20 °C) in a solvent such as dichloromethane.[2] The reaction involves the slow addition of the α-diazoacetate to a mixture of the β,γ-unsaturated α-ketoester, the aldehyde, and the catalytic system (e.g., Rh2Piv4 and Sm(OTf)3/L4-PrPr2).[2] The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography. For specific substrate ratios and reaction times, consulting the primary literature is recommended.[2]

Key Reactions of 4,7-Dihydro-1,3-dioxepine

The presence of both a double bond and a cyclic acetal functionality makes 4,7-dihydro-1,3-dioxepine a versatile substrate for various chemical transformations.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond in the 4,7-dihydro-1,3-dioxepine ring is susceptible to electrophilic attack.[1] These reactions proceed through the addition of an electrophile to the double bond, leading to the formation of a carbocation intermediate. This intermediate is subsequently attacked by a nucleophile to yield the final addition product. The regioselectivity and stereoselectivity of these additions can be influenced by substituents on the dioxepine ring.[1]

Oxidation

The initiated oxidation of 4,7-dihydro-1,3-dioxepine and its derivatives with molecular oxygen in the liquid phase has been studied.[3] The reaction proceeds via a free-radical chain mechanism where the chain propagation is realized by the abstraction of a hydrogen atom by a peroxyl radical from a C-H bond of the cycloolefin that is weakened by conjugation.[3]

Cycloaddition and Cyclopropanation Reactions

In the presence of a copper(I) catalyst, 4,7-dihydro-1,3-dioxepine derivatives can undergo [3+2] cycloaddition and cyclopropanation reactions.[4] For example, the reaction of (Z)-2-methyl-4,7-dihydro-1,3-dioxepine with dimethyl 2,2-dimethoxydihydrofuran-3,3(2H)-dicarboxylate (DMDM) in the presence of a Cu(I) catalyst has been shown to yield a cyclopropane product.[4] Computational studies suggest that the formation of the [3+2] cycloaddition product is thermodynamically and kinetically favorable for some derivatives.[4]

Ring-Opening Polymerization (ROP)

The seven-membered ring of 4,7-dihydro-1,3-dioxepine possesses inherent ring strain that can be utilized to drive ring-opening polymerization.[1] Both cationic and radical initiators can be used to initiate the polymerization, leading to polymers with different backbone structures. In the activated monomer mechanism, the monomer is first activated by a proton or other cationic species, which then reacts with a neutral polymer chain end.[1]

Applications in Drug Discovery and Development

While direct applications of 4,7-dihydro-1,3-dioxepine in pharmaceuticals are not extensively documented, its role as a versatile synthetic intermediate makes it relevant to the field of drug discovery. Natural products and their synthetic analogs are a significant source of new drugs, and the ability to construct complex molecular architectures is crucial.[5]

The 4,5-dihydro-1,3-dioxepine scaffold is a key intermediate in the synthesis of several important classes of compounds, including:

These structural motifs are present in a wide range of biologically active molecules. The stereospecific conversion of chiral 4,5-dihydro-1,3-dioxepines into polysubstituted tetrahydrofuran derivatives highlights the utility of this synthetic approach for accessing optically active compounds.[2]

Safety and Handling

Substituted 4,7-dihydro-1,3-dioxepines may have associated hazards. For example, 2-propyl-4,7-dihydro-1,3-dioxepine is labeled with the signal word "Warning" and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] 2,2-dimethyl-4,7-dihydro-1,3-dioxepin is a flammable liquid and vapor and may cause respiratory irritation.[6] It is essential to consult the relevant Safety Data Sheet (MSDS) for complete handling information before working with these compounds.[1] These products are intended for research purposes only.[1]

References

- 1. 2-Propyl-4,7-dihydro-1,3-dioxepine|CAS 4469-34-5 [benchchem.com]

- 2. Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reviews and Advances in Chemistry. Vol. 14, No. 1, Pages 9-15, 2024 [pleiades.online]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 4,7-Dihydro-2,2-dimethyl-1,3-dioxepin | C7H12O2 | CID 392707 - PubChem [pubchem.ncbi.nlm.nih.gov]